![molecular formula C12H19NO B13261335 (2-Ethoxyethyl)[(3-methylphenyl)methyl]amine](/img/structure/B13261335.png)
(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, where the amino group is substituted with a 2-ethoxyethyl group and a 3-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(3-methylphenyl)methyl]amine typically involves the reaction of 3-methylbenzyl chloride with 2-ethoxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
[ \text{3-Methylbenzyl chloride} + \text{2-Ethoxyethylamine} \xrightarrow{\text{NaOH, reflux}} \text{this compound} + \text{NaCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine
- (2-Ethoxyethyl)[(3-chlorophenyl)methyl]amine
- (2-Ethoxyethyl)[(4-methylphenyl)methyl]amine
Uniqueness
(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine is unique due to the presence of both the 2-ethoxyethyl and 3-methylphenylmethyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-ethoxy-N-[(3-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-3-14-8-7-13-10-12-6-4-5-11(2)9-12/h4-6,9,13H,3,7-8,10H2,1-2H3 |
InChI Key |
CYWMCWKBVSUXFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine](/img/structure/B13261266.png)
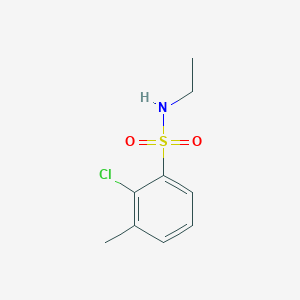

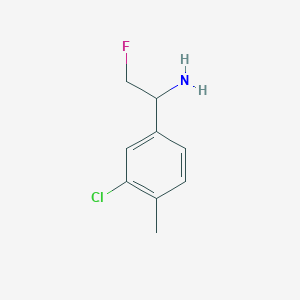
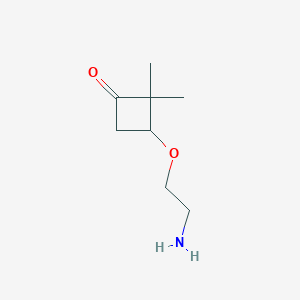
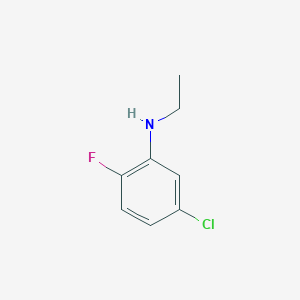
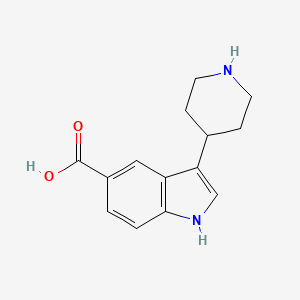
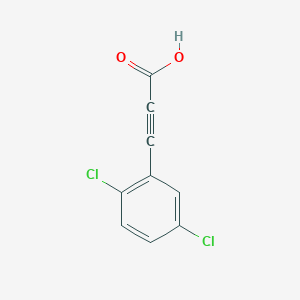

![1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine](/img/structure/B13261321.png)

![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13261328.png)

